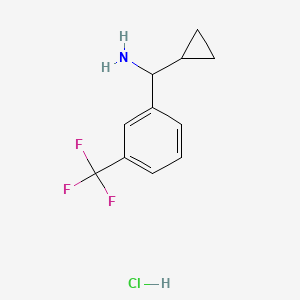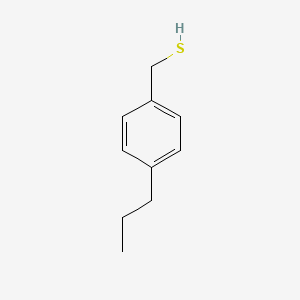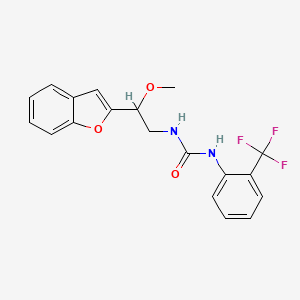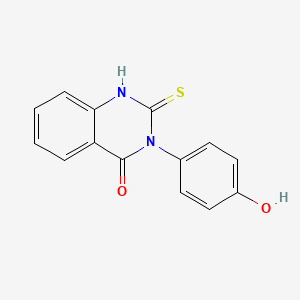![molecular formula C17H16N6O2 B2755014 2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034414-46-3](/img/structure/B2755014.png)
2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study highlighted the synthesis of new pyrazoline and pyrazole derivatives, including 2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide, and their potential antibacterial and antifungal activities. The research explored antimicrobial activity against organisms such as E. coli and S. aureus (Hassan, 2013).
Insecticidal Assessment
- Research involving the synthesis of heterocycles incorporating a thiadiazole moiety, including the mentioned compound, assessed their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer and Antimicrobial Applications
- Another study discussed the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety, with some compounds exhibiting anticancer and antimicrobial activities (Riyadh et al., 2013).
Synthesis as a Synthon
- A study focused on the synthesis of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolene as a synthon for the creation of 2H-pyran-2-ones and fused pyran-2-ones, indicating potential applications in organic synthesis and pharmaceutical research (Kočevar et al., 1992).
Modification for Anticancer Effect
- Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea was studied for its remarkable anticancer effects, highlighting the structural modifications to enhance anticancer properties (Wang et al., 2015).
Potential as Adenosine Human Receptor Antagonists
- A study identified 1,2,4-triazolo[4,3-a]pyrazin-3-one as a versatile scaffold for developing adenosine human (h) receptor antagonists, with several compounds possessing nanomolar affinity for the hA2A adenosine receptor. This indicates its potential in therapeutic applications, particularly in neurology (Falsini et al., 2017).
Antimicrobial Evaluation
- Research also included the synthesis and antimicrobial evaluation of various diazole derivatives bearing indole moieties, suggesting the compound's role in developing antimicrobial agents (Gomha & Riyadh, 2011).
Mécanisme D'action
Target of Action
The compound’s primary targets appear to be α-glucosidase and c-Met kinase . α-glucosidase is an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose . c-Met kinase is a protein that has been implicated in various types of cancer, including lung, breast, and cervical cancer .
Mode of Action
The compound interacts with its targets in a non-competitive manner . It binds directly to α-glucosidase, inhibiting its activity . This results in a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, thereby controlling blood glucose levels . As for c-Met kinase, the compound exhibits excellent inhibitory activity at the nanomolar level .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway, leading to a decrease in blood glucose levels . This can be beneficial in the treatment of type 2 diabetes . The inhibition of c-Met kinase can disrupt cell signaling pathways involved in cell growth and proliferation, potentially leading to anti-tumor effects .
Result of Action
The inhibition of α-glucosidase by the compound can lead to controlled blood glucose levels, providing a potential therapeutic approach for the treatment of type 2 diabetes . The compound’s inhibition of c-Met kinase can result in anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Propriétés
IUPAC Name |
2-indol-1-yl-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-25-17-16-21-20-14(23(16)9-7-18-17)10-19-15(24)11-22-8-6-12-4-2-3-5-13(12)22/h2-9H,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYYSJWWNQEWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea](/img/structure/B2754932.png)
![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2754934.png)
![3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B2754938.png)
![2,4-dichlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2754939.png)






![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2754950.png)
![6-[4-(2-Bromophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2754953.png)
